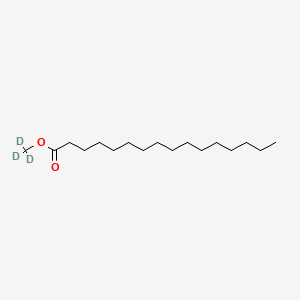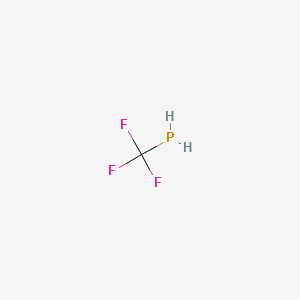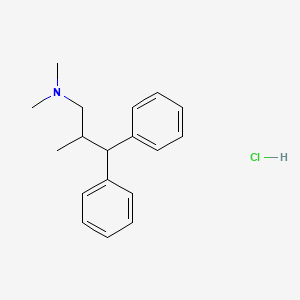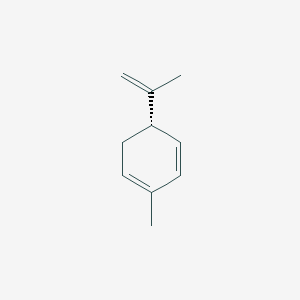
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a chemical compound with a complex structure that includes a chloro group, a fluorophenyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde, while reduction could produce 6-chloro-alpha-(4-fluorophenyl)-3-pyridinemethane.
科学的研究の応用
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethane
- 4-Chloro-5-fluoro-6-pyrimidinyl derivatives
Uniqueness
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
80100-31-8 |
|---|---|
分子式 |
C12H9ClFNO |
分子量 |
237.66 g/mol |
IUPAC名 |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7,12,16H |
InChIキー |
WFNZDDQFMVDKTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CN=C(C=C2)Cl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)








